Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate
Overview
Description
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate (ETQ) is a heterocyclic compound which belongs to the quinoline family. It is a member of quinolines and is used as an active component in various dyes . The CAS number for this compound is 1291486-25-3 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, including ETQ, involves a two-step procedure. The first step is the hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines, which is catalyzed by a 2,6-bis (phenylamino)pyridinato titanium complex . The second step is a subsequent intramolecular Buchwald–Hartwig amination . Another method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ETQ include the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines . The geometry of the double bond and hindrance at the Michael terminus had a minimal impact on the cyclization process .Scientific Research Applications
Antibiotic Discovery
The ethyl acetate extract of Janibacter limosus cultures, which include a tetrahydroquinoline derivative, exhibited significant biological activity against bacteria and fungi, suggesting potential antibiotic properties (Asolkar et al., 2004).
Synthesis and Characterization
Efficient one-pot syntheses of various derivatives of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate have been reported, expanding the availability of these compounds for diverse applications in scientific research (Dyachenko & Dyachenko, 2015).
Antimicrobial and Antifungal Properties
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, showing potential in antimicrobial research (Tiwari et al., 2018).
Reactivity and Compound Formation
Research into the reactivity of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate has led to the formation of various new quinolones and tetrahydroquinolines, contributing to the understanding of organic compound synthesis (Guillou et al., 1998).
Cancer Research Applications
New derivatives of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate have been synthesized and tested for cytotoxic activity against cancer cell lines, indicating potential applications in cancer research (Riadi et al., 2021).
Fluorescence Studies
Studies on the fluorescence properties of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have contributed to understanding their potential in fluorescence-based applications (Al-Masoudi et al., 2015).
Anticancer and Molecular Docking Studies
Research involving the synthesis and structural characterization of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives, along with their anticancer activity and molecular docking studies, adds to the knowledge of their potential medicinal applications (Ibrahim et al., 2017).
Structural Analysis and Crystallography
X-ray diffraction studies of ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate derivatives have provided insights into their molecular and crystal structures, contributing to the field of crystallography (Gurskaya et al., 2003).
properties
IUPAC Name |
ethyl 2-sulfanylidene-3,4-dihydro-1H-quinoline-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-15-12(14)9-7-11(16)13-10-6-4-3-5-8(9)10/h3-6,9H,2,7H2,1H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUHKOCHFHPXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=S)NC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101156990 | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-thioxo-1,2,3,4-tetrahydroquinoline-4-carboxylate | |
CAS RN |
1291486-25-3 | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1291486-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinolinecarboxylic acid, 1,2,3,4-tetrahydro-2-thioxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101156990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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